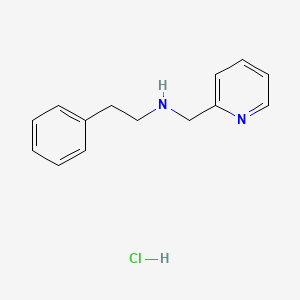

N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride

Description

N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride (CAS: 6389-59-9) is a tertiary amine hydrochloride salt with the molecular formula C₁₄H₁₇ClN₂ and a molecular weight of 248.76 g/mol . Structurally, it consists of a pyridin-2-ylmethyl group and a 2-phenylethyl group bonded to a central nitrogen atom, protonated as a hydrochloride salt. Its MDL number is MFCD07170300, and it is typically used in organic synthesis, coordination chemistry, and as a precursor for bioactive molecules .

Properties

IUPAC Name |

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14;/h1-8,10,15H,9,11-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDUILWTCNUUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride typically involves the reaction of 2-phenylethylamine with pyridine-2-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction can lead to the formation of secondary amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: May serve as a ligand in biochemical studies.

Industry: Could be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The phenylethyl and pyridinyl groups could facilitate binding to specific sites, modulating activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride can be contextualized by comparing it to analogous compounds. Key differences in substituents, molecular weight, and biological activity are summarized below:

Table 1: Comparison of Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Substituents (R₁, R₂) | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₇ClN₂ | R₁ = 2-phenylethyl; R₂ = pyridin-2-ylmethyl | 248.76 | 6389-59-9 | Aromatic interactions via pyridine and benzene; protonated tertiary amine |

| N-(Piperidin-3-ylmethyl)pyridin-2-amine hydrochloride | C₁₁H₁₆ClN₃ | R₁ = piperidin-3-ylmethyl; R₂ = pyridin-2-ylmethyl | 233.72 | 259680-37-0 | Aliphatic piperidine ring enhances solubility; potential CNS activity |

| N-(2-Furylmethyl)-N-(pyridin-2-ylmethyl)amine dihydrochloride | C₁₁H₁₄Cl₂N₂O | R₁ = furylmethyl; R₂ = pyridin-2-ylmethyl | 277.15 | 1195901-63-3 | Oxygen-rich furan substituent; increased polarity |

| (3-Methyl-2-thienyl)methylamine hydrochloride | C₁₂H₁₅ClN₂S | R₁ = 3-methylthienylmethyl; R₂ = pyridin-4-ylmethyl | 254.78 | 2331260-33-2 | Thiophene moiety introduces sulfur-based reactivity; pyridine at position 4 |

| Phenyl(2-pyridyl)methylamine hydrochloride | C₁₂H₁₂ClN₂ | R₁ = phenyl; R₂ = pyridin-2-ylmethyl | 218.69 | - | Direct phenyl-pyridine linkage; compact structure |

Key Findings and Research Insights

Aromatic vs. Aliphatic Substituents :

- The 2-phenylethyl group in the target compound provides lipophilicity, enhancing membrane permeability compared to aliphatic analogs like N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride . However, the piperidine derivative’s nitrogen-rich structure may improve solubility in polar solvents.

Positional Isomerism in Pyridine :

- Substituting the pyridin-2-yl group with pyridin-4-yl (e.g., in (3-Methyl-2-thienyl)methylamine hydrochloride) alters electronic properties and hydrogen-bonding capacity, affecting receptor binding in medicinal chemistry applications .

Heterocyclic Variations :

- Replacement of the benzene ring with furan () or thiophene () introduces heteroatoms (O, S) that modulate redox activity and metabolic stability. For example, thiophene-containing analogs may exhibit enhanced resistance to oxidative degradation .

Crystallographic and Hydrogen-Bonding Behavior :

- Analogous compounds, such as N-(2-pyridylmethyl)benzoylamine hydrochloride (), exhibit intermolecular N–H⋯Cl hydrogen bonds, forming pseudo-dimers. This behavior is critical for crystal packing and solubility profiles .

Biological Activity

N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride is a chemical compound characterized by its unique structural features, including a phenylethyl group and a pyridinylmethyl moiety. This compound, with the molecular formula C₁₃H₁₅ClN₂ and a molecular weight of approximately 240.73 g/mol, has garnered attention in pharmacological research due to its potential biological activities.

The hydrochloride salt form of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine enhances its solubility and stability, making it suitable for various applications in medicinal chemistry. The compound can undergo several reactions, highlighting its versatility in organic synthesis and potential therapeutic applications.

Biological Activities

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in modulating various biological pathways. Key findings include:

- Pharmacological Potential : The compound has shown promise in influencing neurotransmitter systems, particularly those related to serotonin and dopamine receptors, which are critical in mood regulation and psychotropic drug development .

- Inhibition Studies : Interaction studies have demonstrated that this compound can inhibit specific enzymes and receptors involved in cellular signaling pathways. For instance, it has been noted to affect the ENPP1 enzyme, which plays a role in nucleotide metabolism .

Structure-Activity Relationship (SAR)

The structure of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine allows for a diverse range of interactions with biological targets. A comparative analysis with similar compounds reveals insights into its SAR:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(1-Methyl-2-pyridinyl)-N-(phenethyl)amine | Contains a methyl group on the pyridine | Enhanced CNS penetration |

| N-(3-Pyridylmethyl)-N-(phenethyl)amine | Features a 3-pyridyl group | Different receptor binding profile |

| N,N-Diethyl-pyridin-2-methylamine | Diethyl substitution instead of phenylethyl | Greater lipophilicity |

| N-(4-Pyridylmethyl)-N-(phenethyl)amine | Substituted at the para position | Variations in biological activity |

These compounds highlight the diversity in biological activity and pharmacological potential within this class of compounds, emphasizing the importance of specific structural features in determining their effects.

Case Studies

Research involving this compound has yielded significant findings:

- Antipsychotic Activity : A study explored the functional selectivity of related compounds at the 5-HT2C receptor, revealing that certain derivatives exhibited pronounced antipsychotic-like effects in animal models .

- Enzymatic Inhibition : The compound's ability to inhibit ENPP1 was quantified, with IC50 values indicating substantial potency (e.g., IC50 = 25.0 nM for certain derivatives), suggesting its potential as a therapeutic agent targeting metabolic disorders .

Q & A

Basic: What are the common synthetic routes for preparing N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride?

Methodological Answer:

The compound can be synthesized via reductive amination or cyclization of precursor amides. A primary route involves reacting pyridine-2-carbaldehyde with ethylamine under reductive conditions (e.g., NaBH₃CN) to form the secondary amine intermediate, followed by N-alkylation with 2-phenylethyl halides. Alternatively, cyclization of basic amide hydrochlorides at elevated temperatures (e.g., 280–285°C) has been employed to form structurally related amines, though optimization of reaction time and temperature is critical to avoid decomposition .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and amine connectivity.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) for resolving crystal structures, particularly to confirm stereochemistry and hydrogen bonding patterns in the hydrochloride salt .

Advanced: How can reaction conditions be optimized for cyclization to avoid side products during synthesis?

Methodological Answer:

Cyclization of amide hydrochlorides requires precise thermal control. For example, pyrolysis at 280–285°C for short durations (minutes) minimizes decomposition of thermally labile intermediates like trimethylamine hydrochloride. Monitoring via thin-layer chromatography (TLC) or HPLC (e.g., retention time analysis as in ) helps terminate reactions at optimal conversion. Solvent-free conditions or inert atmospheres (N₂/Ar) further reduce oxidative side reactions .

Advanced: What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Backbone Modifications : Introduce substituents on the pyridine ring (e.g., electron-withdrawing groups) to alter electronic properties.

- Side Chain Variation : Replace the 2-phenylethyl group with alkyl/arylalkyl chains to probe steric effects.

- Pharmacophore Hybridization : Combine with bioactive scaffolds (e.g., sulfonamides, as in ) to enhance target binding.

- In Silico Screening : Use molecular docking (e.g., AutoDock) to prioritize analogs with predicted affinity.

Advanced: How can analytical methods detect and quantify impurities in this compound?

Methodological Answer:

- HPLC-UV/HRMS : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) paired with HRMS to identify impurities like unreacted precursors or dealkylated byproducts.

- Reference Standards : Use certified impurities (e.g., N-phenyl-N-[1-(2-phenylethyl)-piperidin-4-amine) for spiking experiments to validate detection limits .

- NMR Purity Assays : Quantitative ¹H NMR (qNMR) with internal standards (e.g., maleic acid) for absolute purity determination.

Advanced: What crystallographic challenges arise in resolving the hydrochloride salt’s structure?

Methodological Answer:

- Hydrogen Bonding Networks : Use high-resolution data (≤1.0 Å) to resolve Cl⁻ interactions with amine protons. SHELXL’s restraints (e.g., DFIX) model disorder in ionic moieties .

- Twinned Crystals : Apply twin refinement protocols in SHELXL for datasets with overlapping lattices.

- Thermal Motion Artifacts : Low-temperature (100 K) data collection reduces thermal noise, critical for accurate anisotropic displacement parameter modeling .

Advanced: How does the compound’s stereochemistry influence its reactivity in coordination chemistry?

Methodological Answer:

The pyridyl and phenylethyl groups act as bidentate ligands, favoring octahedral geometries in metal complexes (e.g., Ni(II), Co(II)). Steric hindrance from the phenylethyl group can slow ligand substitution kinetics, while the pyridyl N’s basicity modulates metal center electrophilicity. XAS (X-ray absorption spectroscopy) and cyclic voltammetry are used to study electronic effects .

Advanced: What computational methods predict the compound’s solubility and stability in physiological buffers?

Methodological Answer:

- COSMO-RS : Predicts solubility in aqueous/organic solvents via sigma profiles.

- Molecular Dynamics (MD) Simulations : Assess aggregation propensity in saline (e.g., AMBER force field).

- pKa Estimation : Software like MarvinSuite calculates amine protonation states at physiological pH, critical for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.